molecular formula C15H12FNO2 B11741372 1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one

1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one

Cat. No.: B11741372
M. Wt: 257.26 g/mol
InChI Key: BJOOQDYZDOPGTL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: Under acidic or basic conditions, the compound can undergo intramolecular cyclization to form various heterocyclic compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties. It is used as a lead compound in the development of new therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with inflammatory mediators, reducing inflammation and oxidative stress.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one can be compared with other chalcones and related compounds:

    1-(4-Methoxyphenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one: This compound has a methoxy group instead of a fluorine atom, which may alter its biological activity and chemical reactivity.

    1-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one: The presence of a chlorine atom can influence the compound’s pharmacokinetic properties and its interaction with biological targets.

    1-(4-Nitrophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one:

Each of these similar compounds has unique properties and applications, making this compound a valuable compound for further research and development.

Properties

Molecular Formula

C15H12FNO2

Molecular Weight

257.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(2-hydroxyanilino)prop-2-en-1-one

InChI

InChI=1S/C15H12FNO2/c16-12-7-5-11(6-8-12)14(18)9-10-17-13-3-1-2-4-15(13)19/h1-10,17,19H

InChI Key

BJOOQDYZDOPGTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)F)O

Origin of Product

United States

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